4-Bromo-2-nitro-N-phenylnaphthalen-1-amine

Medicinal Chemistry Molecular Recognition Binding Affinity

Research on blood-brain barrier penetration often fails due to suboptimal lipophilicity and polar surface area. This compound, with a precisely tuned LogP of 5.8 and a TPSA of 57.9 Ų, solves that problem by offering an ideal balance for passive CNS permeability. Its 4-bromo substituent provides a unique halogen-bonding handle, while the nitro group enables regioselective cross-coupling for late-stage diversification. Key advantages include: - 0.9 log unit higher lipophilicity than des-bromo analogs, enhancing hydrophobic pocket engagement. - Single reactive bromine for Suzuki-Miyaura coupling, enabling rapid library generation. - Heavy atom effect and nitro group yield distinct triplet state properties for OLED host materials. Supplied with full analytical characterization and rapid global delivery.

Molecular Formula C16H11BrN2O2
Molecular Weight 343.17 g/mol
CAS No. 918948-27-3
Cat. No. B12628540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-N-phenylnaphthalen-1-amine
CAS918948-27-3
Molecular FormulaC16H11BrN2O2
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)Br)[N+](=O)[O-]
InChIInChI=1S/C16H11BrN2O2/c17-14-10-15(19(20)21)16(13-9-5-4-8-12(13)14)18-11-6-2-1-3-7-11/h1-10,18H
InChIKeyQOWNKPPQAZFUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine: Chemical Profile


4-Bromo-2-nitro-N-phenylnaphthalen-1-amine (CAS: 918948-27-3) is a synthetic, small-molecule organic compound belonging to the class of N-functionalized naphthalen-1-amines [1]. Characterized by a bromine atom at the 4-position and a nitro group at the 2-position on the naphthalene core, along with an N-phenyl substitution, it serves as a densely functionalized aromatic scaffold. Its molecular formula is C16H11BrN2O2, with a molecular weight of 343.17 g/mol, and it is included in the EPA's DSSTox database, confirming its relevance in environmental and toxicological research contexts [1][2]. This precise substitution pattern makes it a versatile intermediate for further chemical transformations, distinct from simpler naphthylamine derivatives.

1 Densely functionalized scaffold – bromo, nitro, and N-phenyl groups for regioselective derivatization.
2 Building block for CNS probe design – reported TPSA and LogP values support membrane permeability research.
3 EPA DSSTox inclusion – supports environmental and toxicological research context.

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine: Why Generic Substitutes Fail


High-fidelity chemical research depends on the precise control of molecular properties. In the naphthylamine series, the mere presence of a similar core is insufficient; the specific combination and location of substituents create a unique physicochemical dialogue that determines reactivity, binding affinity, and pharmacokinetic fate. Substituting 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine with a generic analog like a des-bromo or des-nitro version, or relocating a substituent, can lead to quantifiable and significant differences in lipophilicity (LogP), electronic distribution (Topological Polar Surface Area), and hydrogen-bonding capacity, all of which are critical for target interaction and downstream success in both medicinal and material science applications [1]. The evidence below demonstrates that these seemingly minor structural changes result in distinct molecular entities with non-fungible properties.

Des-nitro analog Hydrogen-bond acceptor count triples with the 2-nitro group; removal may shift molecular recognition profile.
4-Chloro analog TPSA increases by ~3.1 Ų relative to the 4-bromo form; membrane permeability may not transfer directly.
Unsubstituted core Absence of 4-bromo lowers LogP by 0.9 units; lipophilicity-driven target engagement may differ.

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine: Quantitative Property Comparisons


Enhanced Hydrogen Bond Acceptor Capacity

The addition of the nitro group in the target compound increases the hydrogen bond acceptor count from 1 to 3, compared to the des-nitro analog, 4-Bromo-N-phenylnaphthalen-1-amine. This triples the compound's potential for specific, directional intermolecular interactions, a critical factor in molecular recognition [1].

H-Bond Acceptors
Cross-study comparable
3 vs 1
+2 (300% increase)
Supports molecular recognition assay context.
Computed property; experimental binding data to verify.
Medicinal Chemistry Molecular Recognition Binding Affinity

Reduced Topological Polar Surface Area

The target compound possesses a Topological Polar Surface Area (TPSA) of 57.9 Ų. By substituting the bromine atom with a smaller, more electron-withdrawing chlorine atom in the analog 4-Chloro-2-nitro-N-phenylnaphthalen-1-amine, the TPSA increases to 61.0 Ų [1]. A lower TPSA is generally correlated with improved membrane permeability [2].

Topological PSA
Cross-study comparable
57.9 Ų
-3.1 Ų vs 4-Cl analog
Context for membrane permeability review.
Computed TPSA; cell-based assay validation recommended.
Drug Design ADME Membrane Permeability

Differentiated Lipophilicity Profile

The calculated LogP (XLogP3-AA) for 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is 5.8. This is considerably higher than a core unsubstituted analog, 2-Nitro-N-phenylnaphthalen-1-amine, which has a calculated LogP of 4.9 [1]. This difference confirms the significant lipophilic contribution of the 4-bromo substituent, which can be critical for targeting hydrophobic enzyme pockets.

Lipophilicity
Cross-study comparable
LogP 5.8
+0.9 vs unsubstituted
Supports hydrophobic pocket targeting context.
Computed XLogP3-AA; experimental LogD to confirm.
Lipophilicity Metabolic Stability Lead Optimization

Unique Halogen-Bond Donor Potential

The bromine atom at the naphthalene 4-position forms a 'sigma-hole', enabling it to act as a strong halogen-bond donor. This is a quantitatively distinct interaction compared to the hydrogen-bond donor motif of a primary amine in compounds like 4-Bromo-2-nitronaphthalen-1-amine, which lacks the N-phenyl substitution [1]. The target compound possesses only 1 hydrogen bond donor (the secondary amine) versus the 2 donors in the primary amine analog, forcing a reliance on halogen-bonding for certain intermolecular interactions.

Halogen Bonding
Class-level inference
1 H-donor
Br sigma-hole donor
Rational design context for halogen-bond interactions.
Inferred property; requires crystallographic validation.
Structural Biology Halogen Bonding Rational Design

4-Bromo-2-nitro-N-phenylnaphthalen-1-amine: Key Applications


CNS Probe Design

The compound's combination of a low TPSA (57.9 Ų) and high LogP (5.8) makes it an ideal starting scaffold for designing blood-brain barrier-permeable probes [1][2]. Its reduced polar surface area compared to 4-chloro analogs suggests superior passive permeability, a critical parameter for CNS drug discovery programs.

Inhibitors for Deep Hydrophobic Pockets

The quantitative 0.9 log unit increase in lipophilicity compared to the 4-unsubstituted analog provides a specific advantage for engaging deep hydrophobic pockets in target enzymes like cytochrome P450s or specific kinases. The 4-bromo substituent offers a unique halogen-bonding handle to anchor the molecule, distinct from the more common hydrogen-bonding interactions [3].

Asymmetric Biaryl Coupling Building Block

The presence of a single reactive bromine atom on the naphthalene core, combined with the electron-withdrawing nitro group, enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the late-stage diversification of the scaffold, a key step in generating compound libraries for high-throughput screening. The N-phenyl substituent further provides steric hindrance that can influence the atroposelectivity of these couplings [1].

OLED Host Material Development

The high electron affinity due to the nitro group, combined with the heavy atom effect of bromine, positions this compound as a candidate for thermally activated delayed fluorescence (TADF) host materials. The triplet state manipulation achievable through these substituents, demonstrable by its distinct computed molecular orbital profile, can lead to higher external quantum efficiency in OLED devices compared to non-halogenated analogs [1].

Application
Selection Property
Validation Focus
CNS Probe Design
TPSA / LogP profile
Permeability assay validation
Hydrophobic Pocket Targeting
Lipophilicity & halogen-bond handle
Target engagement assay context
Biaryl Coupling Scaffold
Regioselective Br reactivity
Cross-coupling condition screening
OLED Host Material Research
Electron affinity & heavy-atom effect
Photophysical property characterization
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